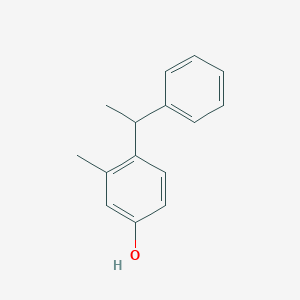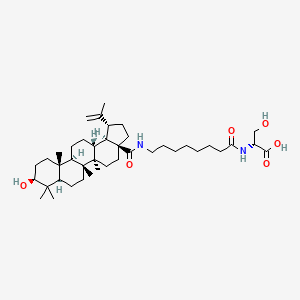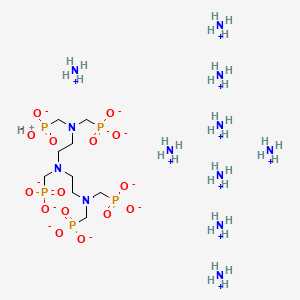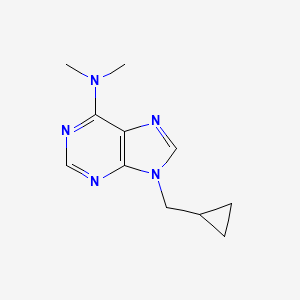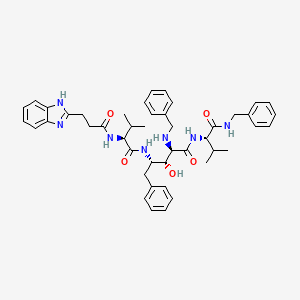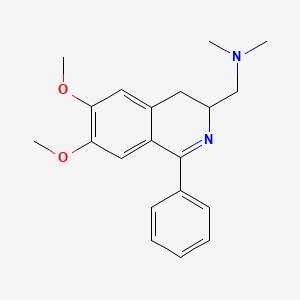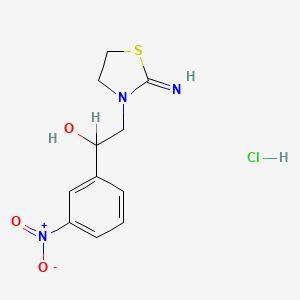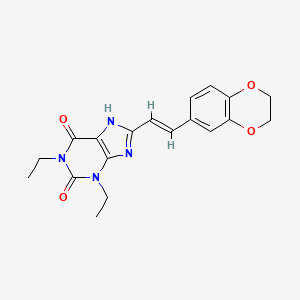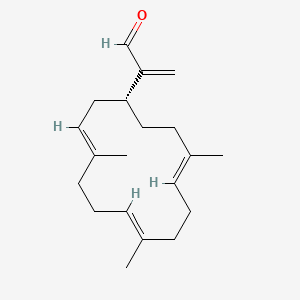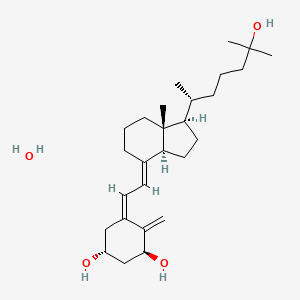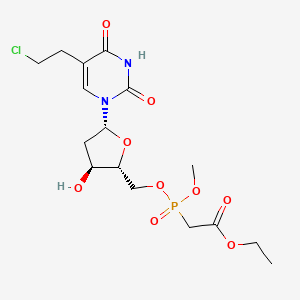
Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide is a complex organic compound that features a combination of nitrophenyl and quinolinylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide typically involves multi-step organic reactions. The process may start with the preparation of the 4-nitrophenyl ethanone derivative, followed by the introduction of the 2-quinolinylthio group. The final step involves the formation of the monohydrobromide salt. Common reagents used in these reactions include bromine, quinoline derivatives, and nitrobenzene derivatives. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The quinolinylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of quinoline-based compounds.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals or materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and quinolinylthio groups may play a role in binding to these targets, leading to specific biological effects. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone, 1-(4-nitrophenyl)-2-(2-quinolinylthio)-, monohydrobromide can be compared to other compounds with similar structures, such as:
- 1-(4-nitrophenyl)-2-(2-quinolinylthio)ethanone
- 1-(4-nitrophenyl)-2-(2-quinolinylthio)ethanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Propriétés
Numéro CAS |
134826-63-4 |
|---|---|
Formule moléculaire |
C17H13BrN2O3S |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-2-quinolin-2-ylsulfanylethanone;hydrobromide |
InChI |
InChI=1S/C17H12N2O3S.BrH/c20-16(13-5-8-14(9-6-13)19(21)22)11-23-17-10-7-12-3-1-2-4-15(12)18-17;/h1-10H,11H2;1H |
Clé InChI |
VJDMCRQDYCTCJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



